molecular formula C17H14Cl2N4O2S B5054999 1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea

1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5054999
M. Wt: 409.3 g/mol
InChI Key: FPFKHHSZIHLJJS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The phenoxyethyl group can be introduced through nucleophilic substitution reactions using phenoxyethyl halides.

    Urea Formation: The final step involves the reaction of the substituted thiadiazole with 3,4-dichlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure with a thiourea group instead of a urea group.

    1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]amine: Similar structure with an amine group instead of a urea group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c1-10(25-12-5-3-2-4-6-12)15-22-23-17(26-15)21-16(24)20-11-7-8-13(18)14(19)9-11/h2-10H,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKHHSZIHLJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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